molecular formula C9H7IN2O3 B3295207 4-iodo-6-methoxy-1H-indazole-3-carboxylic acid CAS No. 887570-17-4

4-iodo-6-methoxy-1H-indazole-3-carboxylic acid

Cat. No. B3295207
CAS RN: 887570-17-4
M. Wt: 318.07 g/mol
InChI Key: NUYIKTJHHKGFHA-UHFFFAOYSA-N
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Description

4-iodo-6-methoxy-1H-indazole-3-carboxylic acid, also known as IMICA, is a novel indazole derivative that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is synthesized through a multi-step process, and its unique structure makes it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 4-iodo-6-methoxy-1H-indazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and apoptosis. 4-iodo-6-methoxy-1H-indazole-3-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer, and to activate the AMPK pathway, which regulates energy metabolism and cell survival.
Biochemical and Physiological Effects
4-iodo-6-methoxy-1H-indazole-3-carboxylic acid has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways involved in inflammation, cancer, and energy metabolism. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-iodo-6-methoxy-1H-indazole-3-carboxylic acid is its broad range of biological activities, which makes it a promising candidate for further research in various fields, including medicinal chemistry, pharmacology, and biochemistry. However, one limitation of 4-iodo-6-methoxy-1H-indazole-3-carboxylic acid is its relatively complex synthesis, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 4-iodo-6-methoxy-1H-indazole-3-carboxylic acid, including:
1. Further studies on its mechanism of action and its effects on various signaling pathways involved in inflammation, cancer, and energy metabolism.
2. Studies on its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
3. Studies on its pharmacokinetics and toxicity in animal models and in humans.
4. Development of new derivatives of 4-iodo-6-methoxy-1H-indazole-3-carboxylic acid with improved pharmacological properties.
In conclusion, 4-iodo-6-methoxy-1H-indazole-3-carboxylic acid is a novel indazole derivative that has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. Its broad range of biological activities and potential applications make it an attractive candidate for further research.

Scientific Research Applications

4-iodo-6-methoxy-1H-indazole-3-carboxylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, and to induce apoptosis in these cells. In addition, 4-iodo-6-methoxy-1H-indazole-3-carboxylic acid has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-iodo-6-methoxy-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O3/c1-15-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYIKTJHHKGFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)I)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-6-methoxy-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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